molecular formula C14H14F2N4O B2586228 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1795421-67-8

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2586228
CAS No.: 1795421-67-8
M. Wt: 292.29
InChI Key: QRPRDCVCIVOJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is a synthetic compound featuring a piperidine core strategically functionalized with a 1,2,3-triazole moiety and a 2,6-difluorobenzoyl group. This specific architecture makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the development of targeted therapeutic agents. The 1,2,3-triazole ring is a privileged structure in pharmaceutical sciences due to its metabolic stability and ability to participate in key hydrogen bonding interactions, often contributing to significant biological activity . The piperidine ring is a common pharmacophore found in many bioactive molecules, serving as a crucial structural component for receptor binding . Researchers can utilize this compound as a key intermediate to build more complex molecules. Its structure is analogous to compounds investigated as potential multi-target inhibitors for various diseases, suggesting its utility in exploring novel signaling pathways . The incorporation of fluorine atoms on the phenyl ring is a common strategy in lead optimization to influence the compound's electronegativity, metabolic stability, and membrane permeability. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRDCVCIVOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a triazole precursor under specific conditions. For example, the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Cyclization: The compound can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Phosphorus oxychloride (POCl3): for cyclization reactions.

    Hydrazine hydrate: for the formation of hydrazides.

    Ethanol: as a solvent for various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while nucleophilic substitution can introduce different functional groups into the molecule .

Scientific Research Applications

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. For example, the triazole ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (): Replaces the triazole with a pyrazole ring. Pyrazoles are less polar than triazoles due to fewer hydrogen-bond acceptors (pyrazole: 2 acceptors; triazole: 2–3 acceptors). Bromine substitution may enhance halogen bonding but increase molecular weight.

4-(2-Furylcarbonyl)piperazinomethanone (): Substitutes the triazole-piperidine system with a piperazine-furan scaffold. The furan’s oxygen contributes to hydrogen-bond acceptance but lacks the aromatic nitrogen’s metabolic stability.

Physicochemical Properties

Property Target Compound Pyrazole Analog Piperazine-Furan Analog
Molecular Weight ~333 g/mol (estimated) ~344 g/mol ~332 g/mol
Hydrogen-Bond Acceptors 5 (triazole N, ketone O) 3 (pyrazole N, ketone O) 5 (piperazine N, furan O)
Rotatable Bonds 3 2 2
Topological Polar Surface Area (TPSA) ~70 Ų (estimated) ~45 Ų 53.8 Ų
  • Polarity and Solubility : The triazole-containing compound has higher TPSA than the pyrazole analog, suggesting lower membrane permeability but better aqueous solubility. The piperazine-furan analog’s intermediate TPSA (53.8 Ų) balances these properties .
  • Metabolic Stability : Triazoles resist oxidative metabolism better than furans, which are prone to ring opening. Pyrazoles, while stable, lack the triazole’s versatility in forming hydrogen bonds .

Pharmacological Implications

  • Target Compound : The triazole’s hydrogen-bonding capacity may enhance target binding (e.g., enzyme active sites), while the 2,6-difluorophenyl group improves lipid solubility for blood-brain barrier penetration.
  • Pyrazole Analog : Bromine substitution could promote halogen bonding but may increase toxicity risks. Lower TPSA may favor CNS targeting .
  • Piperazine-Furan Analog : Piperazine enhances solubility, but furan’s metabolic instability limits its utility in long-acting therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.